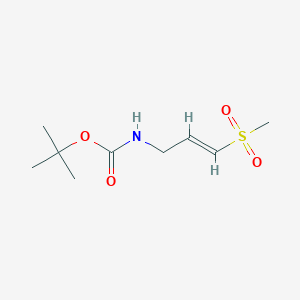
Potassium (3-chloro-5-methylphenyl)trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (3-chloro-5-methylphenyl)trifluoroboranuide is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium (3-chloro-5-methylphenyl)trifluoroboranuide can be synthesized through the reaction of 3-chloro-5-methylphenylboronic acid with potassium trifluoroborate. The reaction typically occurs in the presence of a base such as potassium carbonate and a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (3-chloro-5-methylphenyl)trifluoroboranuide primarily undergoes cross-coupling reactions, such as Suzuki–Miyaura coupling. It can also participate in oxidation and substitution reactions under specific conditions .
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an appropriate solvent (e.g., ethanol or water).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
Potassium (3-chloro-5-methylphenyl)trifluoroboranuide is extensively used in scientific research for its versatility in organic synthesis. It is employed in the development of new pharmaceuticals, agrochemicals, and advanced materials. Its stability and reactivity make it a preferred reagent for complex molecule construction and functionalization .
Mecanismo De Acción
The mechanism of action of potassium (3-chloro-5-methylphenyl)trifluoroboranuide in Suzuki–Miyaura coupling involves the transmetalation of the boron atom to palladium, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the palladium catalyst and the base, which help in the activation and stabilization of the intermediate species .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium (4-methylphenyl)trifluoroborate
- Potassium (3-chlorophenyl)trifluoroborate
Uniqueness
Potassium (3-chloro-5-methylphenyl)trifluoroboranuide is unique due to the presence of both chloro and methyl substituents on the phenyl ring. This combination enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in synthetic chemistry .
Propiedades
Fórmula molecular |
C7H6BClF3K |
|---|---|
Peso molecular |
232.48 g/mol |
Nombre IUPAC |
potassium;(3-chloro-5-methylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H6BClF3.K/c1-5-2-6(8(10,11)12)4-7(9)3-5;/h2-4H,1H3;/q-1;+1 |
Clave InChI |
XZLPUSFQBAEXRD-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC(=CC(=C1)Cl)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,4]Triazolo[4,3-a]pyridin-5-amine](/img/structure/B13455977.png)
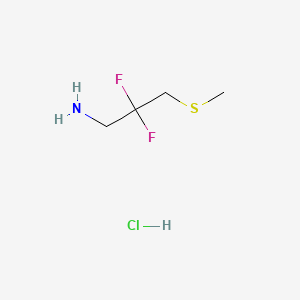
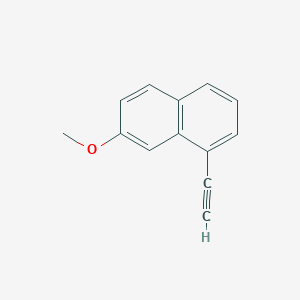
![2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B13456006.png)


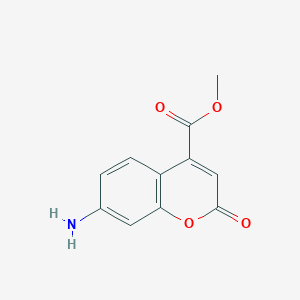
![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13456018.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate](/img/structure/B13456019.png)
![1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13456028.png)
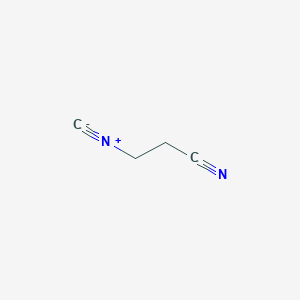
![[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13456049.png)
